![molecular formula C11H22N2 B566777 9-Ethyl-2,9-diazaspiro[5.5]undecane CAS No. 1227465-74-8](/img/structure/B566777.png)
9-Ethyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
9-Ethyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C11H22N2 . It has a molecular weight of 182.31 . The compound is in liquid form .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis Techniques :
- 3,9-Diazaspiro[5.5]undecane derivatives can be synthesized via intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring and intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
- Efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-Diazaspiro[5.5]undecane derivatives, has been achieved through double Michael addition reactions (Aggarwal, Vij, & Khurana, 2014).
Pharmaceutical Research :
- Diazaspiro[5.5]undecane compounds show potential in treating various health conditions such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
- Compounds like 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity, particularly in the spontaneously hypertensive rat (SHR) model (Clark et al., 1983).
Material Science and Chemistry :
- Photophysical studies and solvatochromic analysis of diazaspiro compounds have been conducted, revealing insights into their behavior in different solvents and their potential applications in material science (Aggarwal & Khurana, 2015).
- The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes has been reported, which could be relevant in the development of new materials (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Mechanism of Action
Target of Action
The primary target of 9-Ethyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This leads to a decrease in the inhibitory effects of GABA in the nervous system.
Biochemical Pathways
The antagonistic action of this compound on GABAAR affects the GABAergic signaling pathway . This pathway is primarily responsible for inhibitory neurotransmission in the central nervous system. By blocking GABAAR, the compound reduces the inhibitory effects of GABA, potentially leading to increased neuronal activity.
Pharmacokinetics
The pharmacokinetic properties of 9-Ethyl-2,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their absorption and distribution within the body
Result of Action
The antagonistic action of this compound on GABAAR can lead to increased neuronal activity due to the reduction in GABA’s inhibitory effects . This could potentially have various effects on the body, depending on the specific neurons and circuits involved.
properties
IUPAC Name |
9-ethyl-2,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-5-11(6-9-13)4-3-7-12-10-11/h12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLOBCCYUKSOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCCNC2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294597 |
Source
|
Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227465-74-8 |
Source
|
Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-2,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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